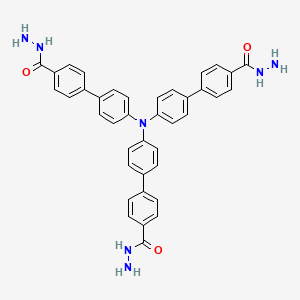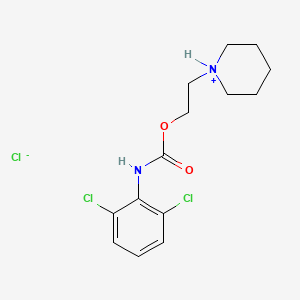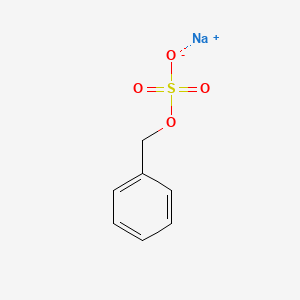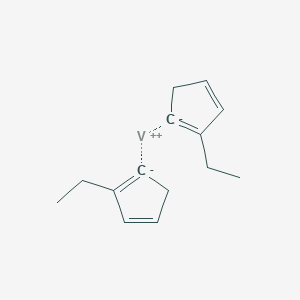
4',4',4"-Nitrilotris(([1,1'-biphenyl]-4'-carbohydrazide))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) is a complex organic compound known for its unique structure and versatile applications. This compound features a nitrilotris core connected to three biphenyl carbohydrazide groups, making it a valuable building block in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) typically involves the reaction of 4-biphenylcarbohydrazide with nitrilotris(chloromethyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other nucleophiles like alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its structural versatility.
Mechanism of Action
The mechanism of action of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazide groups, which form hydrogen bonds with the nucleic acid bases. Additionally, the compound can chelate metal ions, affecting enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)): A related compound with aldehyde groups instead of hydrazide groups, used in the synthesis of covalent organic frameworks.
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Another similar compound with carboxylic acid groups, employed in the construction of metal-organic frameworks.
Uniqueness
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) stands out due to its unique hydrazide functional groups, which provide distinct reactivity and binding properties. This makes it particularly valuable in applications requiring strong interactions with biological molecules or metal ions.
Properties
Molecular Formula |
C39H33N7O3 |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(hydrazinecarbonyl)phenyl]-N-[4-[4-(hydrazinecarbonyl)phenyl]phenyl]anilino]phenyl]benzohydrazide |
InChI |
InChI=1S/C39H33N7O3/c40-43-37(47)31-7-1-25(2-8-31)28-13-19-34(20-14-28)46(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(48)44-41)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(49)45-42/h1-24H,40-42H2,(H,43,47)(H,44,48)(H,45,49) |
InChI Key |
GMOMNVWWFYGIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NN)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)


![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)




